molecular formula C18H19N3O4S B2807063 N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide CAS No. 921812-37-5

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2807063
CAS No.: 921812-37-5
M. Wt: 373.43
InChI Key: NGLXYYBYBKNNDL-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring an indole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide typically involves multiple steps, starting with the preparation of the indole core. The process may include:

  • Indole Formation: The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis.

  • Functionalization: Subsequent functionalization steps involve introducing the sulfamoyl group and the propionamide moiety.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce costs. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Nucleophiles like amines or alcohols, leaving groups such as halides

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones

  • Reduction Products: Alcohols, amines

  • Substitution Products: Amides, esters

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse derivatives with potential biological activities.

Biology: N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide has shown promise in biological studies, particularly in the development of new drugs. Its interactions with various biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Research is ongoing to explore its efficacy in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it valuable for developing new products with enhanced performance.

Comparison with Similar Compounds

  • N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide

  • N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide

  • N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide

Uniqueness: N-(3-methyl-4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)propionamide stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[3-methyl-4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-3-17(22)19-13-5-7-16(11(2)8-13)26(24,25)21-14-4-6-15-12(9-14)10-18(23)20-15/h4-9,21H,3,10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLXYYBYBKNNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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